molecular formula C7H15NS B2669857 4-(Methylsulfanyl)azepane CAS No. 1695807-83-0

4-(Methylsulfanyl)azepane

Cat. No.: B2669857
CAS No.: 1695807-83-0
M. Wt: 145.26
InChI Key: AJGCARNEWLWAPY-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)azepane is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 . It is a colorless liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a seven-membered azepane ring with a methylthio group attached . The InChI code for this compound is 1S/C7H15NS/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a colorless liquid at room temperature . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Azepanium Ionic Liquids

Azepane derivatives have been utilized in the synthesis of a new family of room temperature ionic liquids. These transformations are significant as they offer a method to mitigate the disposal issues associated with azepane coproducts from the polyamide industry. The resulting azepanium salts exhibit wide liquid temperature ranges, influenced by the nature of the anion and the substituents on the azepanium cation core. These ionic liquids, characterized by their low viscosities and high conductivities, present as promising and safe alternatives to volatile organic compounds in various applications, including as electrolytes (Belhocine et al., 2011).

Green Electrolytes for Supercapacitors

Research on Azepanium-based ionic liquids (ILs) has introduced them as potential electrolyte components for electrochemical double-layer capacitors (EDLCs). These ILs have been found to support operative voltages up to 3.5 V without significant degradation, indicating their efficiency and stability as green electrolytes in high-voltage supercapacitors (Pohlmann et al., 2015).

Catalysts in Organic Synthesis

Azepane and its derivatives have been pivotal in the development of methods for the functionalization of α-methylene C–H bonds of amines, including azepanes, enantioselectively. This catalytic reaction provides a pathway for the synthesis of α-arylated amines, showcasing the versatility of azepane derivatives in facilitating complex organic synthesis processes (Jain et al., 2016).

Pharmacological Research

Azepane-based motifs have been recognized for their diverse pharmacological properties. More than twenty azepane-based drugs have been approved by the FDA, used in treating various diseases. The development of new azepane-containing analogs with less toxicity, low cost, and high activity is a significant research area in medicinal chemistry. This review underscores the potential of azepane derivatives in therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, demonstrating the pharmaceutical significance of azepane-based compounds (Zha et al., 2019).

Properties

IUPAC Name

4-methylsulfanylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGCARNEWLWAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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